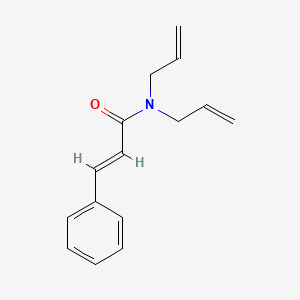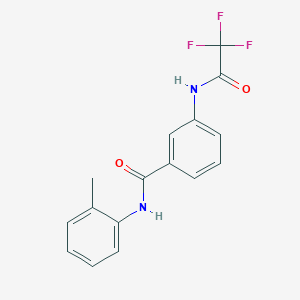![molecular formula C12H14N2O4 B5644943 METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE](/img/structure/B5644943.png)
METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes an acetamidophenyl group and a formamido group attached to a methyl acetate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE typically involves the reaction of 4-acetamidophenylamine with formic acid and methyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
METHYL 2-[(2-ACETAMIDOPHENYL)FORMAMIDO]ACETATE: Similar in structure but with a different position of the acetamidophenyl group.
METHYL 2-(4-ACETAMIDOPHENYL)ACETATE: Lacks the formamido group, making it less versatile in certain reactions.
Uniqueness
METHYL 2-[(4-ACETAMIDOPHENYL)FORMAMIDO]ACETATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
特性
IUPAC Name |
methyl 2-[(4-acetamidobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)14-10-5-3-9(4-6-10)12(17)13-7-11(16)18-2/h3-6H,7H2,1-2H3,(H,13,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGFYHINOTVYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5644864.png)


![1-(2-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5644874.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5644884.png)
![3-[1-(4-Methylphenyl)cyclopentyl]-5-(thiomorpholin-4-ylmethyl)-1,2,4-oxadiazole](/img/structure/B5644887.png)


![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5644915.png)
![[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B5644922.png)

![1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B5644940.png)

